REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=[O:11].[OH-].[Na+].O>C(O)C>[C:2]1([CH:1]=[CH:9][C:10](=[O:11])[CH:12]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 3 hr at room temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC(C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=[O:11].[OH-].[Na+].O>C(O)C>[C:2]1([CH:1]=[CH:9][C:10](=[O:11])[CH:12]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 3 hr at room temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC(C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=[O:11].[OH-].[Na+].O>C(O)C>[C:2]1([CH:1]=[CH:9][C:10](=[O:11])[CH:12]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 3 hr at room temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC(C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |